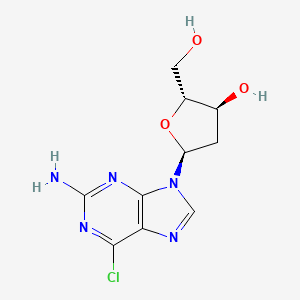

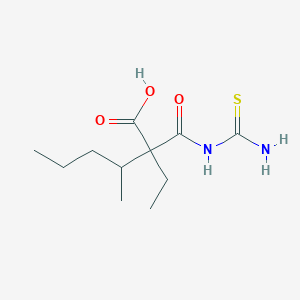

(S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to (S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine involves multi-step organic reactions, including the preparation of hydroxylamine derivatives and their subsequent reactions with various functional groups. A notable example includes the synthesis and crystallization of related dioxolane-containing compounds, which provide insight into synthetic methodologies applicable to the target compound (Li, Wang, & Chen, 2001).

Molecular Structure Analysis

Electron diffraction studies have played a crucial role in determining the molecular structures of hydroxylamine derivatives, revealing the anti conformation about the N-O bond and providing insights into bond lengths and conformational preferences (Rankin, Todd, Riddell, & Turner, 1981). Such studies are essential for understanding the molecular structure of (S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine.

Chemical Reactions and Properties

Hydroxylamine derivatives engage in a variety of chemical reactions, including condensation with ketones to form oximes and reactions with phosphinic chlorides to yield phosphinylhydroxylamines. These reactions not only demonstrate the chemical versatility of hydroxylamine derivatives but also their potential to participate in complex chemical transformations (Harger, 1982).

Physical Properties Analysis

The physical properties of hydroxylamine derivatives, such as melting points, boiling points, and solubility, can be inferred from the study of related compounds. The crystal structure analysis provides valuable information on the arrangement of atoms and the presence of intramolecular and intermolecular hydrogen bonds, which influence the physical properties (Mellor & Chan, 1997).

Chemical Properties Analysis

The chemical properties of (S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine are closely related to its reactivity towards other chemical species. Studies on similar compounds have shed light on mechanisms of nucleophilic substitution reactions, highlighting the influence of methylation on reactivity and providing insights into potential chemical properties and reactivity patterns of the target compound (Domingos et al., 2004).

科学研究应用

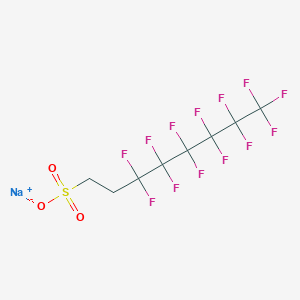

Synthesis and Hydrolysis of Chemodegradable Surfactants

One significant application of this compound is in the synthesis and hydrolysis of chemodegradable cationic surfactants containing the 1,3-dioxolane moiety. These surfactants have been synthesized from long-chain aliphatic aldehydes and further reacted to obtain desired ammonium bromides. The hydrolysis reactions of these synthesized surfactants were studied to determine their reactivity under various conditions, indicating their potential use in environmentally friendly surfactants and detergents due to their chemodegradable nature (Wilk et al., 1994).

Polymerization of Functional Monomers

Another critical application is in the polymerization of functional monomers. The compound has been used in the protection and anionic living polymerization of methacrylate derivatives, leading to polymers that can be hydrolyzed into water-soluble forms. This process is particularly relevant in the creation of biodegradable plastics and polymers with specific end-use applications, such as medical devices or environmentally friendly packaging materials (Mori et al., 1994).

Molecular Structure Analysis

The molecular structure of derivatives of this compound has been determined through X-ray data, confirming structures previously assigned based on chemical evidence. Such studies are essential for understanding the compound's reactivity and potential applications in various fields, including pharmaceuticals, materials science, and synthetic chemistry (Merino et al., 1995).

Nonracemizable Amide-forming Reactions in Water

An Oxyma derivative of this compound has shown remarkable properties as a peptide-coupling additive for peptide-forming reactions in water. This application is incredibly relevant in peptide synthesis, where maintaining the chirality of amino acids is crucial for the biological activity of the resulting peptide or protein (Wang et al., 2012).

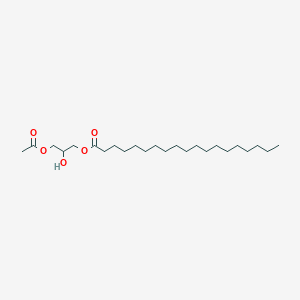

Preparation of Monoacylglycerols via the Suzuki-Miyaura Reaction

The compound has also been used in the synthesis of monoacylglycerols through the Suzuki-Miyaura reaction, indicating its utility in creating specific chemical structures useful in food science, nutrition, and possibly in creating lipid-based drug delivery systems (Yang et al., 2014).

安全和危害

This compound is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictogram is GHS07, and the signal word is "Warning" . It is recommended to handle this compound with appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

属性

IUPAC Name |

O-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2)8-3-5(10-6)4-9-7/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIKEGMDLASJHI-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CON)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)CON)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-O-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)hydroxylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)

![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)